Fibrostatin C is classified as a small molecule inhibitor that targets the epithelial-mesenchymal transition (EMT), a critical process involved in cancer metastasis and organ fibrosis. It has been developed by FibroStatin, a biotechnology company focused on innovative therapeutic solutions for conditions related to fibrosis and cancer. The compound is derived from a class of thiazolo- and dihydrothiazolo-ring-fused 2-pyridones designed to enhance antivirulence activity against various diseases .
The synthesis of Fibrostatin C involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
Technical parameters such as reaction time, temperature profiles, and solvent systems are critical in optimizing the synthesis process to maximize yield while minimizing byproducts.
Fibrostatin C features a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula is typically represented as , where the specific values for , , , , and depend on the exact structural modifications made during synthesis.
Key features include:
Molecular modeling studies often provide insights into the three-dimensional conformation of Fibrostatin C, aiding in understanding its binding affinities with target proteins involved in EMT.
Fibrostatin C participates in several important chemical reactions that are relevant to its function:
These reactions are often studied using biochemical assays to quantify inhibition rates and assess the compound's effectiveness in cellular models.
The mechanism of action for Fibrostatin C primarily revolves around its ability to inhibit EMT. EMT is a biological process where epithelial cells lose their characteristics and gain migratory properties, which is crucial for cancer metastasis.
These actions collectively contribute to reduced tumor invasiveness and improved outcomes in models of lung fibrosis and cancer .
Fibrostatin C exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm these properties during development.
Fibrostatin C holds promise for various scientific applications:
Ongoing clinical studies aim to further elucidate its safety profile and therapeutic efficacy across different patient populations .
Fibrostatin C is a secondary metabolite produced by the actinobacterium Streptomyces catenulae subsp. griseospora strain No. 23924. This strain was isolated from soil ecosystems and identified through taxonomic characterization of its sporulation pattern, cell wall chemotype, and 16S rRNA gene sequencing [1] [4]. The compound belongs to the fibrostatin class of molecules characterized by a C18H19NO8S chemical structure featuring a unique thiomethylated polyketide backbone with a β-ketoamide moiety essential for prolyl hydroxylase inhibition [2]. Biosynthetically, Fibrostatin C originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, where malonyl-CoA and methylmalonyl-CoA serve as primary extender units. The thiomethyl group is incorporated via S-adenosylmethionine (SAM)-dependent methylation, a rare modification that enhances cellular permeability [1].
Table 1: Key Characteristics of Fibrostatin C-Producing Strain
Characteristic | Detail |
---|---|
Strain Designation | Streptomyces catenulae subsp. griseospora No. 23924 |
Taxonomic Features | Gray spores, spiral sporophores, LL-diaminopimelic acid cell wall |
Biosynthetic Machinery | Hybrid Type I PKS-NRPS gene cluster |
Unique Modifications | SAM-dependent thiomethylation, β-ketoamide formation |
The 65-kb fibrostatin biosynthetic gene cluster (BGC) contains 12 open reading frames, including core PKS (fibA, fibB, fibC) and NRPS (fibD) genes, regulatory genes (fibR), and resistance genes (fibE). The pathway-specific regulator FibR, a Streptomyces antibiotic regulatory protein (SARP), activates transcription of PKS-NRPS genes by binding to heptameric sequences in promoter regions [3]. Enzymatically, the loading module of FibA incorporates acetyl-CoA, while extension modules incorporate malonyl-CoA with ketoreductase (KR) domains generating β-hydroxy intermediates. The terminal NRPS module catalyzes amide bond formation using glycine as the substrate, followed by cytochrome P450 (fibP450)-mediated epoxidation and flavin-dependent monooxygenase (fibOx)-assisted decarboxylation to form the bioactive scaffold [10].
Nutrient sensing profoundly influences expression:
Fermentation parameters for S. catenulae were optimized using response surface methodology (RSM) and artificial neural networks (ANNs). Initial one-factor-at-a-time (OFAT) screening identified sucrose and ammonium phosphate as optimal carbon/nitrogen sources due to balanced C/N ratio (12:1) and reduced acidification [6] [10]. Box-Behnken design revealed critical interactions:
Table 2: Fermentation Optimization Parameters for Fibrostatin C
Parameter | Optimal Range | Impact on Yield |
---|---|---|
pH | 6.0–6.5 | 3.2-fold increase vs. acidic conditions |
Temperature | 28°C | Maintains membrane fluidity and enzyme stability |
Sucrose Concentration | 5% (w/v) | Avoids osmotic stress while providing carbon flux |
Ammonium Phosphate | 2.5 mM | Enhances amino acid pool (e.g., histidine) for NRPS substrates |
Dissolved Oxygen | 40% saturation | Supports P450 monooxygenase activity |
Fed-batch fermentation with sucrose feed (0.2 g/L/h) after 48 hours extended the production phase, achieving titers of 94.8 µg/g fresh weight biomass – a 33.8-fold improvement over unoptimized conditions [6] [10]. Elicitation with pectin (0.1% w/v) at 72 hours further stimulated yield by 116% through activation of stress-responsive sigma factors (σ^B) [10].
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